molecular formula C14H22ClN B2426270 3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride CAS No. 2375261-98-4

3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride

Cat. No. B2426270
CAS RN: 2375261-98-4
M. Wt: 239.79
InChI Key: RHFHPNODJKDJQI-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride, also known as MAPS or Methamphetamine-Assisted Psychotherapy, is a psychoactive drug that has been gaining attention in recent years due to its potential therapeutic benefits. It is a derivative of amphetamine and is classified as a Schedule II controlled substance in the United States.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : The compound is involved in synthesis processes where Lewis acid-catalyzed ring-opening reactions are key. For example, Lifchits and Charette (2008) described its use in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
  • Intermediate in Medicinal Compounds : It has been utilized as an intermediate in the synthesis of various medicinal compounds. Liu, Huang, and Zhang (2011) demonstrated its use in synthesizing Repaglinide, a diabetes medication (Liu, Huang, & Zhang, 2011).

Biological Applications

  • Research on Receptor Antagonists : It's also significant in studies exploring receptor antagonists, like the research by Snider et al. (1991) on nonpeptide antagonists of the substance P (NK1) receptor (Snider et al., 1991).
  • CNS Stimulant Properties : Studies like that of Kavanagh et al. (2013) have examined its relation to central nervous system stimulants, particularly in the context of its structural similarity to other compounds (Kavanagh et al., 2013).

Catalysis and Reactions

  • Catalytic Processes : Research has been conducted on its role in catalysis, such as the work by Eidi and Kassaee (2016) on the synthesis of amides through oxidative amidation (Eidi & Kassaee, 2016).
  • Role in Organic Reactions : Wiberg and Österle (1999) investigated its behavior in organic reactions like deamination processes (Wiberg & Österle, 1999).

properties

IUPAC Name

3-methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-10(2)8-14(15)13-9-12(13)11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFHPNODJKDJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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